![molecular formula C8H16ClNO2 B2550400 2-(5-Methylpiperidin-3-yl)acetic acid hydrochloride CAS No. 1864015-14-4](/img/structure/B2550400.png)
2-(5-Methylpiperidin-3-yl)acetic acid hydrochloride
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Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of acetic acid derivatives is often confirmed using X-ray crystallography and nuclear magnetic resonance (NMR) techniques. For example, the structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid was confirmed by these methods, revealing an α-acetoxy propenoic acid with a trans extended side acid side chain conformation . The stereochemical structure of another derivative, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was also determined by X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of acetic acid derivatives are diverse and can include amidation, etherification, Smiles rearrangement, chloroacetylation, cyclization, and hydrolysis . The reaction conditions and the choice of solvents can significantly affect the yield and purity of the final product. For example, the synthesis of 2-oxo-1,2-dihydropyridine-1-acetic acid involved a reaction between 2-hydroxypyridine and chloroacetic acid in a basic aqueous solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetic acid derivatives are characterized using various analytical techniques. Elemental analysis, IR spectroscopy, and mass spectrometry are commonly used to confirm the structure and composition of the synthesized compounds . The crystallography data can provide information about the crystal system, space group, and cell dimensions, which are crucial for understanding the solid-state properties of the compounds . Additionally, the formation of intermolecular hydrogen bonds can influence the stability and reactivity of these compounds .
Scientific Research Applications
Organic Synthesis and Chemistry
- Stereochemical Synthesis : An unprecedented cascade of reactions leading to pipecolic acid derivatives showcases the versatility of using specific functional groups as equivalents under acidic conditions, a methodology potentially applicable to derivatives like "2-(5-Methylpiperidin-3-yl)acetic acid hydrochloride" for the synthesis of complex organic compounds (Purkayastha et al., 2010).
Medicinal Chemistry and Pharmacology
- Anticancer Agent Synthesis : The hydrolysis and further reactions of specific chloro and nitro groups in the context of synthesizing potential anticancer agents indicate the importance of precise chemical modifications for therapeutic applications, suggesting similar processes might be applied to compounds like "2-(5-Methylpiperidin-3-yl)acetic acid hydrochloride" (Temple et al., 1983).
Chemical Biology
- Lanthanide Chelates for Imaging : Studies on rigidified lanthanide chelates and the effect of alkyl substitution on their properties might be relevant for designing imaging agents or probes, hinting at potential applications of "2-(5-Methylpiperidin-3-yl)acetic acid hydrochloride" in creating novel imaging compounds (Ranganathan et al., 2002).
Environmental Chemistry
- Pesticide Analysis : The study on the adsorption thermodynamics of certain pesticides on nano-composite materials might indicate the potential use of "2-(5-Methylpiperidin-3-yl)acetic acid hydrochloride" in environmental monitoring or as part of materials designed to capture or detect harmful chemical agents (Khan & Akhtar, 2011).
Materials Science
- Energetic Materials : The synthesis of nitroiminotetrazole-containing acetic acid and its application in creating new energetic materials provide insights into how "2-(5-Methylpiperidin-3-yl)acetic acid hydrochloride" might be utilized in the development of high-performance materials with specific energetic properties (Joo et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-(5-methylpiperidin-3-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-2-7(3-8(10)11)5-9-4-6;/h6-7,9H,2-5H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSPXPQUZCJYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methylpiperidin-3-yl)acetic acid hydrochloride |
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